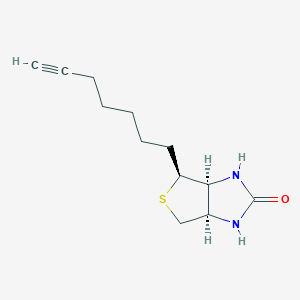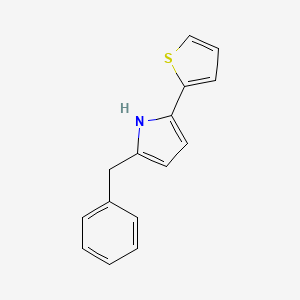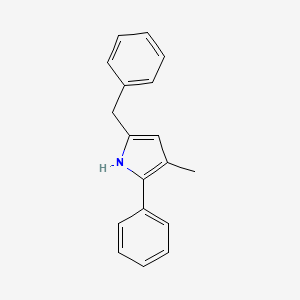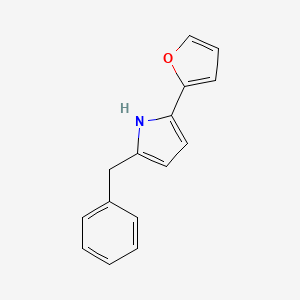
DecarboxyBiotin-Alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DecarboxyBiotin-Alkyne is a biotinylated alkyne compound that is used in various scientific research applications. It is a highly reactive compound that can be used to study protein-protein interactions, protein-DNA interactions, and other biochemical and physiological processes. This compound has a number of advantages over other biotinylation methods, including its high reactivity, its ability to be used in a variety of applications, and its low cost.
科学的研究の応用
DecarboxyBiotin-Alkyne is widely used in a variety of scientific research applications. It is commonly used to study protein-protein interactions, protein-DNA interactions, and other biochemical and physiological processes. It can also be used in bioconjugation reactions, such as the formation of biotinylated antibodies or enzymes. Additionally, this compound can be used to study the structure and function of proteins, as well as the effects of drugs and other compounds on proteins.
作用機序
Target of Action
DecarboxyBiotin-Alkyne is a click chemistry reagent . Its primary targets are nucleic acids, lipids, proteins, and other molecules . Click chemistry is a powerful tool for binding these molecules together, and it has been used in many research fields due to its beneficial characteristics .
Mode of Action
This compound interacts with its targets through a process known as click chemistry . This process is characterized by high yield, high specificity, and simplicity . The compound contains an azide group, which is a key component in click chemistry reactions . The azide group reacts with alkynes to form a stable triazole ring, a process that is highly selective and efficient .
Biochemical Pathways
It is known that the compound plays a role in thebiosynthesis of alkyne-containing natural products . These natural products are widely distributed in microbes and plants . The compound’s ability to bind various molecules suggests that it may affect multiple biochemical pathways .
Result of Action
The result of this compound’s action is the formation of stable connections between various biological molecules . This can lead to the creation of complex structures and networks, which can have various effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Click chemistry is generally considered to be robust and reliable under a wide range of conditions .
実験室実験の利点と制限
DecarboxyBiotin-Alkyne has a number of advantages over other biotinylation methods. It is highly reactive and can be used in a variety of applications. Additionally, it is relatively inexpensive and can be easily carried out in the laboratory.
However, this compound also has a number of limitations. It is not as stable as other biotinylation methods and may require additional steps to ensure its stability. Additionally, the reaction of this compound with proteins and other biomolecules is highly specific and may not be suitable for all applications.
将来の方向性
There are a number of potential future directions for DecarboxyBiotin-Alkyne. One potential direction is to further optimize the reaction conditions for this compound to improve its stability and reactivity. Additionally, this compound can be used to study the effects of drugs and other compounds on proteins, as well as the effects of protein-protein and protein-DNA interactions on cellular physiology. Finally, this compound can be used to develop new bioconjugation reactions for the study of proteins and other biomolecules.
合成法
DecarboxyBiotin-Alkyne is synthesized by a two-step process. The first step involves the reaction of biotin-hydrazide with an alkyne compound in the presence of a base. This reaction results in the formation of an alkyne-biotin hydrazone. The second step involves the reaction of the alkyne-biotin hydrazone with a decarboxylating agent, such as sodium hydroxide or potassium hydroxide, to form this compound. This reaction is highly efficient and can be easily carried out in the laboratory.
特性
IUPAC Name |
(3aS,4S,6aR)-4-hept-6-ynyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-3-4-5-6-7-10-11-9(8-16-10)13-12(15)14-11/h1,9-11H,3-8H2,(H2,13,14,15)/t9-,10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFZBYFQQMRYQB-DCAQKATOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)


![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)





![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)


